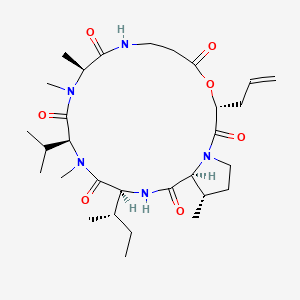
Roseotoxin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Roseotoxin B is a natural product found in Trichothecium roseum with data available.
Wissenschaftliche Forschungsanwendungen
1. Treatment of Liver Fibrosis
Roseotoxin B has demonstrated potential in treating liver fibrosis. In a study by Wang et al. (2020), it was found to alleviate cholestatic liver fibrosis in mice. It inhibited the PDGF-B/PDGFR-β pathway in hepatic stellate cells, a key driver for liver fibrosis, by targeting the D2 domain of PDGFR-β. This finding suggests Roseotoxin B as a promising agent for liver fibrosis treatment (Wang et al., 2020).
2. Allergic Contact Dermatitis Treatment
Another application of Roseotoxin B is in the treatment of allergic contact dermatitis. Wang et al. (2016) identified that Roseotoxin B can suppress cell proliferation and proinflammatory cytokines in activated T cells, crucial in treating allergic contact dermatitis. It acts through an autophagy-dependent mechanism in T-cell-mediated skin diseases, providing a unique perspective for treatment strategies (Wang et al., 2016).
3. Plant Pathogenic Activity
Roseotoxin B also exhibits plant-pathogenic activity. A study by Žabka et al. (2006) demonstrated that Roseotoxin B could penetrate apple peel and produce chlorotic lesions, indicating its potential use in plant pathology research (Žabka et al., 2006).
4. Analytical Profiling in Research
In analytical chemistry, Roseotoxin B has been profiled using high-performance liquid chromatography and tandem mass spectrometry (HPLC/MS/MS). Jegorov et al. (2003) used these techniques for identifying and characterizing cyclic hexadepsipeptides produced by Trichothecium roseum, providing valuable information for chemical and biological research (Jegorov et al., 2003).
Eigenschaften
Produktname |
Roseotoxin B |
|---|---|
Molekularformel |
C30H49N5O7 |
Molekulargewicht |
591.7 g/mol |
IUPAC-Name |
(3R,10S,13S,16S,19S,20S)-16-[(2S)-butan-2-yl]-10,11,14,20-tetramethyl-13-propan-2-yl-3-prop-2-enyl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone |
InChI |
InChI=1S/C30H49N5O7/c1-10-12-21-28(39)35-16-14-19(6)25(35)27(38)32-23(18(5)11-2)29(40)34(9)24(17(3)4)30(41)33(8)20(7)26(37)31-15-13-22(36)42-21/h10,17-21,23-25H,1,11-16H2,2-9H3,(H,31,37)(H,32,38)/t18-,19-,20-,21+,23-,24-,25-/m0/s1 |
InChI-Schlüssel |
GZRXQMYGOOOMFR-KYUXFNSZSA-N |
Isomerische SMILES |
CC[C@H](C)[C@H]1C(=O)N([C@H](C(=O)N([C@H](C(=O)NCCC(=O)O[C@@H](C(=O)N2CC[C@@H]([C@H]2C(=O)N1)C)CC=C)C)C)C(C)C)C |
Kanonische SMILES |
CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCC(C2C(=O)N1)C)CC=C)C)C)C(C)C)C |
Synonyme |
roseotoxin B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



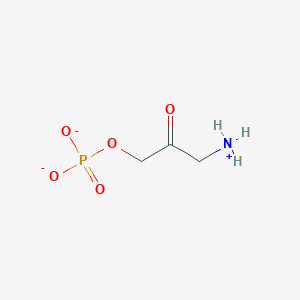
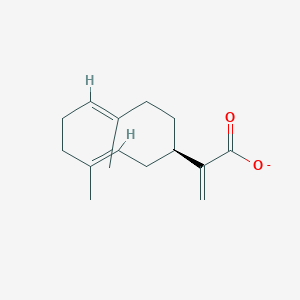
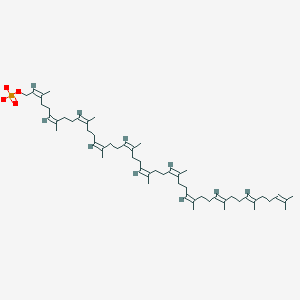

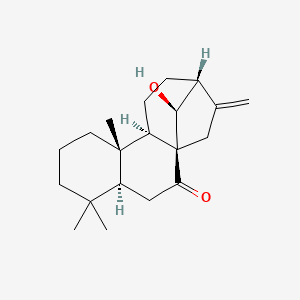

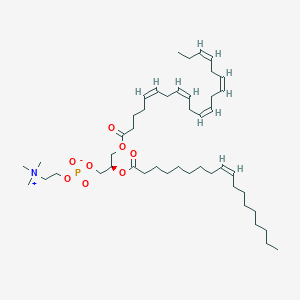

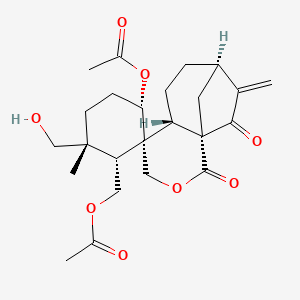
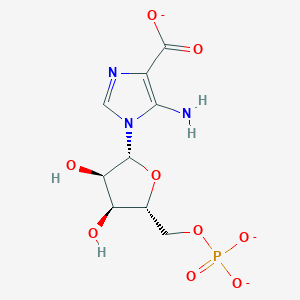
![N-benzoyl-N-(18-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-16-yl)benzamide](/img/structure/B1261730.png)
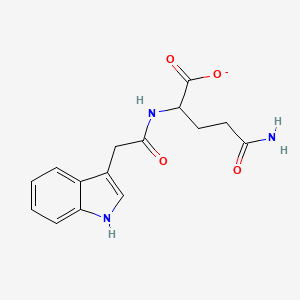
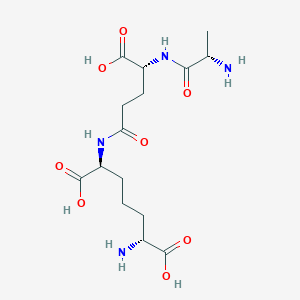
![(2E,4E,7E,9S)-10-[(4S,4aS,6R,8S,8aR)-4-[[(2S)-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetyl]amino]-8-methoxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-6-yl]-9-hydroxydeca-2,4,7-trienoic acid](/img/structure/B1261737.png)